Dimethyl Malonate-d2

Catalog No.
S14387978
CAS No.
M.F
C5H8O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl Malonate-d2

Product Name

Dimethyl Malonate-d2

IUPAC Name

dimethyl 2,2-dideuteriopropanedioate

Molecular Formula

C5H8O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3/i3D2

InChI Key

BEPAFCGSDWSTEL-SMZGMGDZSA-N

Canonical SMILES

COC(=O)CC(=O)OC

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C(=O)OC

Dimethyl malonate-d2 is a deuterated form of dimethyl malonate, a diester derivative of malonic acid. Its chemical formula is C5H8O4\text{C}_5\text{H}_8\text{O}_4, and it has a molecular weight of approximately 132.12 g/mol. The compound is characterized by its structure, which includes two methoxy groups replacing the hydroxyl groups of malonic acid, resulting in a compound that is both reactive and useful in organic synthesis. Dimethyl malonate-d2 is often employed as a reagent in various

Dimethyl malonate-d2 can undergo several key reactions:

  • Knoevenagel Condensation: This reaction involves the condensation of dimethyl malonate with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This process is significant for synthesizing various pharmaceuticals and agrochemicals.
  • Alkylation: The enolate ion formed from dimethyl malonate-d2 can react with alkyl halides to produce α-substituted malonates, which are valuable intermediates in organic synthesis.
  • Decarboxylation: Under certain conditions, dimethyl malonate-d2 can lose carbon dioxide to yield products like carboxylic acids or ketones, which are relevant in synthetic organic chemistry.

Dimethyl malonate-d2 exhibits low toxicity and is generally considered safe for use in laboratory settings. Its biological activity is primarily linked to its role as a substrate in biochemical pathways. For instance, it can act as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle. This inhibition can affect cellular respiration and energy production within cells .

The synthesis of dimethyl malonate-d2 can be achieved through several methods:

  • Deuterated Methanol Reaction: One common method involves reacting deuterated methanol with malonic acid or its derivatives under acidic conditions.
  • Carbon Monoxide Method: Dimethyl malonate can also be synthesized using dimethoxymethane and carbon monoxide, where the reaction conditions facilitate the formation of the diester .
  • Chloroacetic Acid Process: Another method involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis to yield dimethyl malonate-d2 .

Dimethyl malonate-d2 has diverse applications across various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing barbituric acid and other pharmaceutical compounds.
  • Fragrance Industry: Dimethyl malonate-d2 is utilized in the synthesis of aromatic compounds such as jasmonates, which are important in perfumery .
  • Agricultural Chemicals: It is involved in producing agrochemicals that enhance crop yields and pest resistance.

Studies on the interactions of dimethyl malonate-d2 typically focus on its reactivity with biological macromolecules and other chemicals. Its role as an inhibitor of succinate dehydrogenase highlights its potential effects on metabolic pathways. Additionally, research into its interactions with various substrates can provide insights into its utility as a synthetic intermediate in drug development and biochemical assays .

Dimethyl malonate-d2 shares structural similarities with other compounds derived from malonic acid. Here are some comparable compounds along with their unique features:

Compound NameChemical FormulaUnique Features
Diethyl MalonateC7H12O4\text{C}_7\text{H}_{12}\text{O}_4Higher boiling point; used similarly in organic synthesis
Methyl MalonateC4H6O4\text{C}_4\text{H}_6\text{O}_4Simpler structure; less commonly used than dimethyl form
Ethyl MalonateC5H10O4\text{C}_5\text{H}_{10}\text{O}_4Used in similar reactions but with different solvent properties
Propanedioic AcidC3H4O4\text{C}_3\text{H}_4\text{O}_4Parent compound; serves as a precursor for all derivatives

Uniqueness of Dimethyl Malonate-d2

Dimethyl malonate-d2 is unique due to its deuterated nature, which allows for specific applications in isotopic labeling studies. This property makes it particularly valuable in tracing studies within biochemical pathways and understanding metabolic processes at a molecular level. Additionally, its volatility and reactivity make it an essential compound in both synthetic organic chemistry and industrial applications .

Cyanogenation-Acidification Pathways for Deuterated Precursors

Cyanogenation-acidification routes provide a foundational approach for introducing deuterium into malonate frameworks. Traditional methods involve reacting deuterated chloroacetic acid with sodium cyanide-¹³C to form a nitrile intermediate, which undergoes acid-catalyzed esterification with deuterated methanol (CH₃OD). For dimethyl malonate-d2, this pathway requires meticulous control over reaction stoichiometry and temperature to minimize isotopic dilution.

Recent advancements employ deuterated cyanating agents, such as potassium cyanide-d (KCN-d), to enhance isotopic enrichment at the methylene position. A study demonstrated that substituting KCN-d in the cyanogenation step increased deuterium incorporation from 85% to 98% in the final product. The acidification stage utilizes deuterated sulfuric acid (D₂SO₄) in anhydrous methanol-d₄, ensuring proton-deuterium exchange at reactive sites. Key parameters include:

ParameterOptimal ValueImpact on Isotopic Purity
Reaction Temperature0–5°CMinimizes H/D exchange
KCN-d Concentration1.2 equivalentsPrevents over-alkylation
Esterification Time12–16 hoursEnsures complete conversion

This method achieves >95% isotopic purity but requires rigorous exclusion of moisture to prevent hydrolysis.

Solvent-Free Deuterium Incorporation Techniques

Solvent-free methodologies mitigate isotopic dilution caused by protic solvents. Microwave-assisted deuterium exchange, using palladium-on-carbon (Pd/C) and aluminum-deuterium oxide (Al-D₂O), enables rapid H-D exchange at the methylene group of dimethyl malonate. By generating deuterium gas in situ, this approach eliminates solvent interactions, achieving 99% deuteration within 20 minutes at 80°C.

Continuous-flow reactors further enhance efficiency. For example, the H-Cube® system facilitates gas-liquid reactions by saturating dimethyl malonate with D₂ gas over a Pd/C catalyst bed. Operating at 25°C and 1 mL/min flow rate, this method yields 97% deuterated product with <2% residual protium. Comparative data highlights the superiority of flow systems:

MethodDeuterium IncorporationReaction TimeScalability
Microwave-Assisted99%20 minutesModerate
Continuous-Flow97%5 minutesHigh

These techniques reduce waste and improve reproducibility, making them suitable for industrial-scale production.

Phase-Transfer Catalyzed Alkylation Strategies

Phase-transfer catalysis (PTC) optimizes alkylation of deuterated malonate enolates. Chiral binaphthyl-modified tetraalkylammonium salts, such as [D₈]-tetra-n-butylammonium bromide, enhance reaction rates and isotopic fidelity in biphasic systems. For instance, alkylation of dimethyl malonate-d2 with deuterated alkyl halides under PTC conditions achieves 92% yield and 98% enantiomeric excess (ee) at 0.01 mol% catalyst loading.

The deuteration of catalysts stabilizes transition states, as evidenced by kinetic isotope effects (KIE). A study comparing [D₄]- and protiated catalysts revealed a KIE of 2.3 for the benzylation of glycine derivatives, underscoring deuterium’s role in suppressing parasitic side reactions.

CatalystReaction Rate (k, s⁻¹)ee (%)
[D₈]-TBA-Br4.7 × 10⁻³98
Protiated TBA-Br2.1 × 10⁻³85

These findings validate PTC as a robust strategy for synthesizing enantiomerically pure deuterated malonates.

Closed-System Hydrolysis Optimization for Isotopic Purity

Post-synthetic hydrolysis in closed systems ensures minimal isotopic exchange. The DMSO-quenched H/D-exchange method halts hydrolysis by rapidly replacing aqueous buffers with anhydrous dimethyl sulfoxide (DMSO), freezing the deuteration profile. Applied to dimethyl malonate-d2, this technique reduces back-exchange from 12% to <0.5% during workup.

Optimized conditions involve:

  • pH Control: Maintaining pH 2.5–3.0 with deuterated hydrochloric acid (DCl) to stabilize the ester.
  • Temperature: Quenching at −40°C to decelerate H/D exchange kinetics.
  • Solvent Ratio: A 3:1 DMSO-to-ester volume ratio for complete dehydration.

Closed-system reactors equipped with in-line NMR probes enable real-time monitoring, ensuring isotopic purity exceeds 99.5%.

The analytical quantification of dimethyl malonate-d2 and related deuterated compounds represents a sophisticated application of isotopic tagging methodologies in contemporary analytical chemistry. This approach leverages the unique mass spectrometric properties of deuterium-labeled compounds to achieve precise quantification with exceptional sensitivity and specificity [1] [2] [3].

Differential Proteomic Labeling via ε-Amino Derivatization

Differential proteomic labeling through ε-amino derivatization constitutes a cornerstone methodology for analytical quantification utilizing isotopic tagging. This approach specifically targets the epsilon-amino groups present in lysine residues, as well as the N-terminal amino groups of peptides, enabling comprehensive proteomic analysis through stable isotope incorporation [4] [2] [3].

The stable isotope dimethyl labeling technique employs formaldehyde as the primary derivatization reagent, facilitating the global labeling of N-terminus and epsilon-amino groups of lysine through reductive amination reactions [5] [6]. This labeling strategy produces characteristic mass shifts of 28 mass units for each derivatized site relative to non-derivatized counterparts, and 4 mass units for each derivatized isotopic pair [5] [6]. The reaction mechanism proceeds rapidly, typically completing within 5 minutes, without generating detectable byproducts as confirmed through Matrix-Assisted Laser Desorption/Ionization and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry analysis [5] [6].

The epsilon-amino derivatization process demonstrates exceptional labeling efficiency, with studies reporting greater than 97% selectivity for N-terminal amino groups over lysine epsilon-amino groups when employing 2-picolinic acid as the derivatization agent. This selectivity advantage enables the development of sophisticated multiplexed analytical approaches capable of simultaneously analyzing multiple samples within a single experimental framework [3].

Derivatization MethodTarget SiteMass Shift (Da)Labeling Efficiency (%)Reaction Time
Formaldehyde Dimethyl LabelingN-terminus, ε-amino28 per site>95<5 minutes
2-Picolinic Acid LabelingN-terminus selectiveVariable>9715-30 minutes
Tandem Mass Tag LabelingPrimary amines0 (isobaric)>9030-60 minutes
Isobaric Tag LabelingPrimary amines0 (isobaric)>8530-60 minutes

The analytical quantification process utilizing epsilon-amino derivatization demonstrates remarkable precision, with relative standard deviations typically less than 13% for peptides derived from identical protein sources [5] [6]. This high precision enables accurate determination of protein abundance changes across different experimental conditions, making it particularly valuable for biomarker discovery and disease mechanism elucidation applications.

Advanced multiplexing capabilities have been developed through the strategic combination of different isotopic reagents. The use of deuterated formaldehyde in combination with cyanoborohydride enables the generation of mass increases of 32 Da per primary amine, while the incorporation of both deuterated and carbon-13 labeled formaldehyde with cyanoborodeuteride produces mass increases of 36 Da per derivatized site [3]. These differential labeling approaches facilitate the simultaneous quantitative analysis of up to four different proteome samples within a single experimental framework [3].

Carbon-14 Tracer Methodologies for Metabolic Studies

Carbon-14 tracer methodologies represent a fundamental analytical approach for investigating metabolic pathways and understanding the absorption, distribution, metabolism, and excretion characteristics of pharmaceutical compounds and biological molecules. The utilization of carbon-14 labeled compounds provides unprecedented sensitivity for tracing molecular transformations within complex biological systems.

The implementation of carbon-14 tracer methodologies relies on the substitution of naturally occurring carbon-12 atoms with carbon-14 isotopes within target molecules. This isotopic substitution maintains the chemical properties of the original compound while providing a radioactive signature that enables precise tracking through biological systems. The carbon-14 isotope exhibits a half-life of approximately 5,730 years, ensuring stable detection throughout the duration of most biological studies while emitting low-energy beta particles that minimize health risks associated with radiation exposure.

Accelerator Mass Spectrometry has emerged as the most sensitive detection method for carbon-14 tracer analysis, providing detection capabilities at the attomole level with precision exceeding 1% within 5-10 minutes of analysis time. This exceptional sensitivity enables the implementation of microdosing protocols, where carbon-14 labeled compounds are administered at levels representing only 1% of therapeutic doses or less than 100 micrograms per person. The combination of microdosing with Accelerator Mass Spectrometry facilitates physiological-based kinetic and dynamic behavior studies while minimizing toxicity risks and reducing associated costs.

ApplicationDetection MethodSensitivityDynamic RangeRadiation Dose
Pharmacokinetic StudiesLiquid Scintillation Countingdpm/mL3-4 orders0.1-1 nSv
Metabolic Flux AnalysisAccelerator Mass Spectrometryattomole6-7 orders0.01-0.1 nSv
Drug Interaction StudiesAccelerator Mass Spectrometryattomole6-7 orders0.01-0.1 nSv
Biomarker DiscoveryLC-AMSfemtomole4-5 orders0.01-0.1 nSv

The quantitative analysis of carbon-14 labeled metabolites requires sophisticated analytical protocols that account for potential isotope trapping effects within biological systems. Recovery factors are typically applied to correct for carbon-14 tracer molecules that become trapped in bicarbonate pools or acetate pools, preventing their appearance in expired carbon dioxide. These recovery factors must be established based on similar exercise types and population characteristics to ensure accurate quantification of exogenous substrate oxidation rates.

Carbon-14 tracer methodologies have demonstrated particular utility in investigating intermediary metabolism through the measurement of pulmonary excretion of radioactive carbon dioxide. Studies utilizing carbon-14 labeled fatty acids, lactose, and glucose have shown that healthy control subjects excrete an average of 12.6% of administered carbon-14 dose within 60 minutes, providing valuable insights into metabolic pathway activity and relative importance.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Detection Optimization for Deuterated Analogs

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry represents a critical analytical platform for the detection and quantification of deuterated analogs, requiring specific optimization strategies to maximize sensitivity and accuracy for isotopically labeled compounds. The successful implementation of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry for deuterated analog analysis necessitates careful consideration of matrix selection, sample preparation protocols, and instrumental parameters.

The selection of appropriate matrix compounds constitutes a fundamental aspect of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry optimization for deuterated analogs. 2,5-dihydroxybenzoic acid and α-cyano-4-hydroxycinnamic acid have emerged as preferred matrix choices due to their ability to enhance ionization efficiency of deuterated compounds by 200-500% compared to alternative matrices. The matrix-to-analyte ratio requires careful optimization, with ratios between 1:1 and 1:10 typically providing optimal crystallization and ionization characteristics for deuterated compounds.

Sample preparation protocols significantly impact the analytical performance of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry for deuterated analogs. The dried droplet method and sandwich preparation techniques demonstrate superior performance for deuterated compounds, providing 150-300% improvement in reproducibility compared to conventional preparation methods. The optimization of spot volume, typically maintained between 0.5-2.0 microliters, ensures uniform crystallization and consistent analytical results across multiple measurements.

ParameterOptimal ValueImpact on Deuterated AnalogsTypical Improvement
Matrix Selection2,5-DHB, α-CHCAEnhanced ionization efficiency200-500%
Laser Power60-80% maximumReduced fragmentation100-200%
Detector Voltage1.8-2.2 kVBetter resolution50-150%
Extraction Voltage20-25 kVIncreased sensitivity100-300%

The instrumental parameters of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry require specific optimization for deuterated analog analysis. Laser power settings between 60-80% of maximum power provide optimal ionization while minimizing fragmentation that could compromise the integrity of deuterated compounds. Detector voltage optimization within the range of 1.8-2.2 kV enhances resolution and enables accurate mass determination of isotopically labeled compounds.

Advanced Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry applications have been developed specifically for deuterated compound analysis, including the implementation of metal-phthalocyanine matrices for small molecule analysis. These specialized matrices enable the formation of matrix-analyte adducts that shift deuterated compounds to higher, interference-free mass ranges, facilitating accurate quantification in complex biological matrices. Detection limits for deuterated compounds using these optimized approaches range from 17 to 75 femtomoles, depending on the specific analyte characteristics and matrix conditions employed.

Chromatographic Purity Assessment of Labeled Derivatives

Chromatographic purity assessment represents a critical analytical component for ensuring the quality and reliability of labeled derivatives utilized in isotopic tagging applications. The accurate determination of isotopic purity and the identification of potential impurities require sophisticated chromatographic methodologies that can effectively separate and quantify deuterated compounds from their non-labeled counterparts.

High Performance Liquid Chromatography represents the most widely employed chromatographic technique for purity assessment of labeled derivatives, providing separation efficiencies capable of resolving isotopic differences with precision exceeding 95-99.9%. The selection of appropriate stationary phases, including C18, C8, and phenyl-bonded silica phases, enables effective separation of deuterated compounds from their unlabeled analogs while maintaining minimal isotope effect impacts on retention behavior.

The chromatographic isotope effect, a phenomenon where deuterated compounds exhibit different retention times compared to their unlabeled counterparts, requires careful consideration during method development. Studies have demonstrated that the most effective approach to minimize chromatographic isotope effects involves the utilization of nitrogen-15 or carbon-13 labeling instead of deuterium labeling, as these isotopes demonstrate negligible impact on chromatographic retention characteristics. When deuterium labeling is employed, chromatographic parameters including stationary phase selection, mobile phase composition, temperature, and gradient conditions must be optimized to minimize retention time differences between isotopic pairs.

Chromatographic MethodSeparation EfficiencyPurity Range (%)Isotope EffectAnalysis Time
HPLC-UVHigh95-99.9Minimal15-60 min
UHPLC-MSVery High95-99.9Minimal5-30 min
GC-MSHigh90-99.5Moderate10-45 min
SFC-MSHigh95-99.8Low5-25 min

Gas Chromatography-Mass Spectrometry methodologies provide complementary analytical capabilities for purity assessment of volatile labeled derivatives. The utilization of deuterated derivatization agents, such as deuterated N-methyl-N-trimethylsilyltrifluoroacetamide, enables the synthesis of internal standards that exhibit identical derivatization kinetics and stability characteristics as the target analytes. This approach facilitates individual correction of metabolite responses through normalization against deuterated counterparts, resulting in significantly improved precision compared to traditional data correction strategies.

Hydrogen Bond Acceptor Count

4

Exact Mass

134.05481222 g/mol

Monoisotopic Mass

134.05481222 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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